3-Mercaptohexan-1-ol-d5

Description

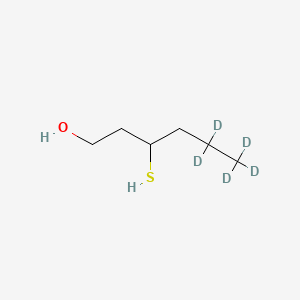

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14OS |

|---|---|

Molecular Weight |

139.27 g/mol |

IUPAC Name |

5,5,6,6,6-pentadeuterio-3-sulfanylhexan-1-ol |

InChI |

InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/i1D3,2D2 |

InChI Key |

TYZFMFVWHZKYSE-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC(CCO)S |

Canonical SMILES |

CCCC(CCO)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Mercaptohexan-1-ol-d5

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of analytical standards is paramount. This guide provides a detailed overview of 3-Mercaptohexan-1-ol-d5, a deuterated analog of the potent aroma compound 3-Mercaptohexan-1-ol (3-MH). While specific experimental data for the deuterated form is limited, its properties can be reliably inferred from its non-deuterated counterpart, which is extensively studied for its role in the flavor and aroma of various foods and beverages, particularly wine.

Core Chemical Properties

This compound is primarily utilized as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of 3-Mercaptohexan-1-ol.[1][2] Its chemical behavior is analogous to the native compound, with the key difference being a higher molecular weight due to the five deuterium (B1214612) atoms. This mass difference is the basis for its use in mass spectrometry-based analytical methods.

Table 1: Quantitative Chemical Properties of 3-Mercaptohexan-1-ol and its Deuterated Analog

| Property | 3-Mercaptohexan-1-ol | This compound (Predicted) | Source |

| Molecular Formula | C6H14OS | C6H9D5OS | [3][4] |

| Molecular Weight | 134.24 g/mol | 139.27 g/mol | [3][4] |

| Boiling Point | 250 °C at 760 mmHg | Expected to be slightly higher than 250 °C | [3] |

| Density | 0.97 g/cm³ | Expected to be slightly higher than 0.97 g/cm³ | [3] |

| Flash Point | 100 °C | Not determined | [3] |

| Vapor Pressure | 0.0387 mmHg at 25°C | Not determined | [3] |

| Water Solubility | Insoluble | Insoluble | [3] |

| Refractive Index | 1.479-1.481 | Not determined | [3] |

| pKa | 10.49 ± 0.10 | Not determined | [3] |

Experimental Protocols: Quantification of 3-Mercaptohexan-1-ol

The quantification of 3-Mercaptohexan-1-ol in complex matrices such as wine and grape juice is a challenging analytical task due to its low concentrations and high reactivity.[5] Stable isotope dilution analysis using this compound as an internal standard is the preferred method for achieving accurate and precise results.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A common approach involves the derivatization of 3-MH to a less polar and more volatile compound, followed by headspace solid-phase microextraction (HS-SPME) and analysis by GC-MS.[2][5]

Methodology:

-

Sample Preparation: A known amount of this compound is added as an internal standard to the wine or juice sample.

-

Derivatization: The thiols in the sample are converted to more stable derivatives. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which reacts with the thiol group.[1]

-

Extraction: The derivatized analytes are extracted from the sample matrix using liquid-liquid extraction or solid-phase extraction.

-

Headspace Solid-Phase Microextraction (HS-SPME): The headspace above the derivatized sample is sampled using an SPME fiber, which adsorbs the volatile derivatives.

-

GC-MS Analysis: The SPME fiber is thermally desorbed in the injector of a gas chromatograph, and the analytes are separated on a capillary column and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the native 3-MH derivative to that of the deuterated internal standard.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS offers a sensitive and selective alternative for the analysis of 3-MH and its precursors without the need for derivatization.

Methodology:

-

Sample Preparation: A known amount of this compound is added to the sample.

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to clean up the sample and concentrate the analytes.

-

HPLC Separation: The extracted sample is injected into an HPLC system equipped with a C18 column to separate 3-MH from other matrix components.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The precursor ion of 3-MH is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity. Quantification is performed using the isotope dilution method.[6]

Biosynthesis and Formation Pathway of 3-Mercaptohexan-1-ol

3-Mercaptohexan-1-ol is not present in intact grapes but is formed during the fermentation process from non-volatile precursors.[7] The primary pathway involves the enzymatic release of 3-MH from its cysteine- and glutathione-conjugated precursors by yeast during fermentation. An alternative pathway involves the addition of hydrogen sulfide (B99878) (H₂S), also produced by yeast, to (E)-2-hexenal, a C6 compound derived from the oxidation of grape lipids.[7]

Caption: Formation of 3-Mercaptohexan-1-ol during fermentation.

This guide provides a foundational understanding of the chemical properties and analytical considerations for this compound. For researchers engaged in flavor chemistry, metabolomics, or the development of food and beverage products, a thorough grasp of these principles is essential for accurate and reliable scientific investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-MERCAPTOHEXAN-1-OL [chembk.com]

- 4. 3-Mercaptohexanol | C6H14OS | CID 521348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Mercaptohexan-1-ol-d5: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Mercaptohexan-1-ol-d5, a deuterated isotopologue of the potent aroma compound 3-Mercaptohexan-1-ol. This document details its chemical structure, explores plausible synthetic routes, and discusses its significance in analytical and metabolic research. Particular emphasis is placed on its application as an internal standard for quantitative studies. This guide also includes a detailed examination of the biogenesis of its non-deuterated counterpart in biological systems, particularly in the context of wine fermentation. Experimental protocols for analytical determination and data presentation in tabular and graphical formats are provided to support researchers in their scientific endeavors.

Introduction

3-Mercaptohexan-1-ol is a sulfur-containing organic compound recognized for its significant contribution to the aroma profile of various fruits and beverages, most notably wine.[1] Its potent and distinct aroma, often described as reminiscent of grapefruit, passion fruit, and blackcurrant, has made it a subject of extensive research in the fields of flavor chemistry and enology. The deuterated analog, this compound, serves as an invaluable tool in analytical chemistry, particularly in stable isotope dilution analysis (SIDA) for the accurate quantification of its non-deuterated form in complex matrices. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling precise measurement by mass spectrometry.

Chemical Structure

The chemical structure of 3-Mercaptohexan-1-ol is characterized by a six-carbon chain with a hydroxyl group at position 1 and a thiol (mercapto) group at position 3. In this compound, five hydrogen atoms are replaced by deuterium atoms. Based on common synthetic strategies for deuterated compounds, the deuterium atoms are likely incorporated at specific, stable positions on the carbon skeleton. A plausible structure for this compound is presented below.

Structure of this compound

Caption: Proposed structure of this compound.

Synthesis of this compound

A potential precursor for this synthesis is a deuterated version of trans-2-hexenal. The synthesis could proceed as follows:

Proposed Synthetic Pathway

Caption: A proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 3-Mercaptohexanal-d5 via Michael Addition

-

To a solution of trans-2-hexenal-d5 (1 equivalent) in a suitable solvent (e.g., ethanol), a thiolating agent such as hydrogen sulfide (B99878) (H₂S) or a protected thiol is added in the presence of a base catalyst (e.g., triethylamine).

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction is quenched, and the product, 3-mercaptohexanal-d5, is isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Reduction to this compound

-

The purified 3-mercaptohexanal-d5 (1 equivalent) is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred until completion, monitored by TLC or GC.

-

The reaction is quenched, and the final product, this compound, is isolated and purified by extraction and column chromatography.

Quantitative Data

The following tables summarize key quantitative data for the non-deuterated 3-Mercaptohexan-1-ol. This data can serve as a reference for the expected properties of its d5 analogue.

Table 1: Physicochemical Properties of 3-Mercaptohexan-1-ol

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄OS | [2] |

| Molecular Weight | 134.24 g/mol | [2] |

| CAS Number | 51755-83-0 | [2] |

| Boiling Point | 198.0 °C at 760 mmHg | [3] |

| Appearance | Colorless liquid | [3] |

Table 2: Spectroscopic Data for 3-Mercaptohexan-1-ol

| Spectroscopic Data | Values | Reference |

| Mass Spectrum (m/z) | 134 (M+), 100, 87, 73, 61, 47, 41 | [4] |

| Predicted ¹H NMR (D₂O, 400 MHz), δ (ppm) | 0.92 (t, 3H), 1.40-1.60 (m, 4H), 1.75 (m, 2H), 2.70 (m, 1H), 3.70 (t, 2H) | [5] |

| Predicted ¹³C NMR (D₂O, 200 MHz), δ (ppm) | 13.5, 22.5, 34.5, 38.0, 45.0, 61.0 | [6] |

Biogenesis of 3-Mercaptohexan-1-ol in Yeast

The formation of 3-Mercaptohexan-1-ol in wine is a well-studied example of microbial metabolism influencing flavor. It is primarily produced by yeast, such as Saccharomyces cerevisiae, during alcoholic fermentation from odorless precursors present in grape must.

Biogenesis Pathway

Caption: Simplified pathway for the biogenesis of 3-Mercaptohexan-1-ol by yeast.

The primary precursor in grapes is a non-volatile, odorless glutathione (B108866) conjugate, S-3-(hexan-1-ol)-glutathione. During fermentation, yeast enzymes cleave this conjugate. First, a γ-glutamyltranspeptidase removes the glutamate (B1630785) residue to form the cysteinyl-glycine conjugate. Subsequently, a peptidase cleaves the glycine (B1666218) residue to yield the cysteine conjugate, S-3-(hexan-1-ol)-L-cysteine (Cys-3MH). Finally, a yeast carbon-sulfur β-lyase cleaves the C-S bond of Cys-3MH to release the volatile and aromatic 3-Mercaptohexan-1-ol.

Analytical Methodologies

The accurate quantification of 3-Mercaptohexan-1-ol is typically challenging due to its low concentration in complex matrices and its volatile nature. Stable Isotope Dilution Analysis (SIDA) using this compound as an internal standard coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard method.

Experimental Protocol: Quantification by LC-MS/MS

-

Sample Preparation : A known amount of this compound internal standard is added to the sample (e.g., wine, fruit juice).

-

Extraction : The analytes are extracted from the matrix using a suitable technique, such as solid-phase extraction (SPE).

-

Chromatographic Separation : The extract is injected into an HPLC system equipped with a C18 column to separate 3-Mercaptohexan-1-ol from other matrix components.

-

Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native analyte and the deuterated standard are monitored for quantification.[1]

Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of 3-Mercaptohexan-1-ol using its d5-labeled internal standard.

Conclusion

This compound is a critical analytical tool for researchers in flavor chemistry, enology, and drug development. While a definitive, published synthesis protocol remains elusive, this guide provides a plausible synthetic route based on established chemical reactions. The provided data on the non-deuterated analogue and the detailed biogenesis pathway offer a solid foundation for further research. The use of this compound in SIDA, coupled with advanced analytical techniques, enables the accurate and precise quantification of its native counterpart, facilitating a deeper understanding of its role in various biological and chemical systems. Further research into the specific synthesis and characterization of this compound is warranted to enhance its availability and application in the scientific community.

References

- 1. 3-Mercaptohexyl acetate [webbook.nist.gov]

- 2. New insights on 3-mercaptohexanol (3MH) biogenesis in Sauvignon Blanc wines: Cys-3MH and (E)-hexen-2-al are not the major precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Mercapto-1-hexanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 3-Mercaptohexyl acetate CAS#: 136954-20-6 [m.chemicalbook.com]

- 6. 3-Mercaptohexan-1-ol [webbook.nist.gov]

3-Mercaptohexan-1-ol-d5 CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Mercaptohexan-1-ol-d5, a deuterated isotopologue of the potent aroma compound 3-Mercaptohexan-1-ol. While a specific CAS number for the d5 variant is not publicly cataloged, this document details the identifiers and extensive properties of the non-deuterated parent compound, outlines its synthesis and analytical applications, and describes its biochemical significance, particularly in the context of enology. The use of deuterated standards like this compound is crucial for accurate quantification in complex matrices.[1][2][3][4][5]

Core Identifiers and Properties

Table 1: Identifiers for 3-Mercaptohexan-1-ol

| Identifier | Value |

| CAS Number | 51755-83-0 |

| FEMA Number | 3850 |

| JECFA Number | 545 |

| Molecular Formula | C₆H₁₄OS |

| Molecular Weight | 134.24 g/mol |

| IUPAC Name | 3-sulfanylhexan-1-ol |

Table 2: Physicochemical Properties of 3-Mercaptohexan-1-ol

| Property | Value |

| Boiling Point | 250 °C |

| Flash Point | 100 °C |

| Density | 0.97 g/cm³ |

| Refractive Index | 1.479-1.481 |

| Water Solubility | Insoluble |

| pKa | 10.49 ± 0.10 (Predicted) |

| LogP | 1.64 |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on synthetic routes for related deuterated thiol precursors in wine research, a plausible pathway can be inferred.[2][6][7] A common strategy involves the use of a deuterated starting material in a multi-step synthesis. For instance, starting with a deuterated analogue of a precursor like (E)-2-hexenal would lead to the formation of the deuterated thiol.[8]

Experimental Protocol: Quantification of 3-Mercaptohexan-1-ol in Wine using this compound Internal Standard

This protocol outlines a general procedure for the analysis of 3-Mercaptohexan-1-ol in a wine matrix using a stable isotope dilution assay (SIDA) with GC-MS, a common application for this compound.[1][3][9]

1. Sample Preparation and Derivatization:

-

To a 10 mL wine sample, add a known concentration of this compound as the internal standard.

-

The thiols are then converted to more stable and volatile derivatives. A common method is derivatization with pentafluorobenzyl bromide (PFBBr) or similar reagents.[10]

-

The derivatization is typically carried out in a buffered solution at a controlled pH and temperature.

2. Extraction:

-

The derivatized compounds are extracted from the aqueous wine matrix using solid-phase extraction (SPE) with a suitable sorbent.

-

The sorbent is then washed to remove interfering compounds.

-

The analytes are eluted with an appropriate organic solvent.

3. Instrumental Analysis (GC-MS):

-

The extract is concentrated and injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions: A capillary column suitable for separating volatile sulfur compounds is used. The oven temperature is programmed to achieve optimal separation.

-

Mass Spectrometry (MS) Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both the native analyte and the deuterated internal standard are monitored.

4. Quantification:

-

The concentration of 3-Mercaptohexan-1-ol in the original sample is calculated by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Biochemical Pathways and Logical Relationships

3-Mercaptohexan-1-ol is a significant aroma compound in many wines, particularly Sauvignon blanc, contributing to their characteristic tropical fruit notes. Its formation is a complex biochemical process that occurs in grapes and during fermentation.[11][12][13]

The primary pathway involves the transformation of non-volatile precursors present in the grape must. The key precursors are S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (Glut-3MH).[11][14] These precursors are, in turn, formed from the reaction of (E)-2-hexenal with cysteine and glutathione, respectively.[8][11] During fermentation, yeast enzymes, specifically carbon-sulfur lyases, cleave these precursors to release the volatile 3-Mercaptohexan-1-ol.[7]

Below are Graphviz diagrams illustrating the biochemical formation pathway and a typical analytical workflow.

Caption: Biochemical pathway of 3-Mercaptohexan-1-ol formation in grapes and wine.

References

- 1. Role of Grape-Extractable Polyphenols in the Generation of Strecker Aldehydes and in the Instability of Polyfunctional Mercaptans during Model Wine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of transporting and processing Sauvignon blanc grapes on 3-mercaptohexan-1-ol precursor concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New precursor of 3-mercaptohexan-1-ol in grape juice: thiol-forming potential and kinetics during early stages of must fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physical and Chemical Properties of Deuterated 3-Mercaptohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 3-mercaptohexanol. Due to the limited availability of direct experimental data on the deuterated form, this document synthesizes known data for the non-deuterated (protio) analogue, 3-mercaptohexanol, and integrates established principles of deuterium (B1214612) isotope effects to predict the properties of the deuterated compound. Detailed experimental protocols for characterization are also provided.

Introduction to 3-Mercaptohexanol and Deuteration

3-Mercaptohexan-1-ol (3-MH) is an organosulfur compound and a primary alcohol, recognized for its role as a potent aroma compound in various foods and beverages, notably wine.[1] Its structure consists of a hexane (B92381) backbone with a hydroxyl group at position 1 and a thiol (sulfhydryl) group at position 3.[1] Isotopic labeling, the replacement of specific atoms with their isotopes, is a critical technique in research for tracking reaction mechanisms, studying metabolic pathways, and altering pharmacokinetic properties.[2][3] Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for these applications.[4] Replacing hydrogen with deuterium can lead to predictable changes in a molecule's physical and chemical properties due to the mass difference, a phenomenon known as the kinetic isotope effect.[5]

Physical and Chemical Properties

The following tables summarize the known properties of 3-mercaptohexanol and the predicted properties for its deuterated analogues. The predictions are based on established principles of deuterium substitution effects.

Properties of 3-Mercaptohexanol (Protio Form)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄OS | [1][6] |

| Average Molecular Weight | 134.24 g/mol | [1][6] |

| Monoisotopic Molecular Weight | 134.07653576 Da | [6] |

| Appearance | Colorless clear liquid | [1][7] |

| Boiling Point | 198 °C at 760 mmHg | [1][7] |

| Density | 0.970 g/cm³ | [8][9] |

| pKa (Thiol group) | ~10.05 - 10.49 | [6][10] |

| Solubility | Insoluble in water; Soluble in ethanol, heptane | [1][7][11] |

| LogP (o/w) | 1.644 (estimated) | [6][7] |

| Refractive Index | 1.479 - 1.481 | [8][12] |

| Flash Point | 100 °C | [8][12] |

Predicted Properties of Deuterated 3-Mercaptohexanol

Deuteration can occur at various positions on the 3-mercaptohexanol molecule. The most significant effects are typically observed when deuterium replaces hydrogen on the thiol group (S-D), the carbon bearing the thiol group (C3-D), or the hydroxyl group (O-D). The following table outlines the predicted changes to key properties.

| Property | Predicted Change upon Deuteration | Rationale |

| Molecular Weight | Increase by ~1.006 Da per D atom | The mass of deuterium is approximately 2.014 amu, while protium (B1232500) is ~1.008 amu. |

| Boiling Point | Slight increase | Deuterated compounds generally have slightly higher boiling points due to decreased vibrational frequencies and stronger intermolecular forces.[13] |

| Melting Point | May increase or decrease | The effect of deuteration on melting point is complex and depends on changes in crystal lattice packing, with some deuterated compounds showing a decrease.[13] |

| pKa (Thiol group, S-D) | Slight increase (weaker acid) | The S-D bond has a lower zero-point energy than the S-H bond, requiring more energy to dissociate, thus making the deuterated thiol a slightly weaker acid.[14] |

| Reaction Rate (Thiol-related) | Slower (Primary Kinetic Isotope Effect) | If the S-H bond is broken in the rate-determining step of a reaction, substituting it with a stronger S-D bond will slow the reaction rate.[5] |

| Vibrational Frequency (IR) | Lower frequency for C-D, O-D, S-D bonds | The ν(S-H) band appears near 2400 cm⁻¹. The corresponding ν(S-D) band will appear at a significantly lower frequency due to the increased mass of deuterium.[15] |

Experimental Protocols for Characterization

The following are detailed methodologies for the key experiments required to confirm the identity, purity, and properties of deuterated 3-mercaptohexanol.

General Workflow for Synthesis and Analysis

The overall process for preparing and characterizing deuterated 3-mercaptohexanol follows a logical progression from synthesis to purification and detailed analysis to confirm its structure and properties.

Caption: General workflow for the synthesis and characterization of deuterated 3-mercaptohexanol.

Mass Spectrometry (MS) for Isotopic Enrichment Confirmation

Mass spectrometry is essential for confirming the incorporation of deuterium by measuring the increase in molecular weight.

-

Objective: To determine the molecular weight and confirm the level of isotopic enrichment.

-

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the deuterated 3-mercaptohexanol in a suitable volatile solvent (e.g., dichloromethane).

-

GC Separation: Inject the sample into the GC. Use a polar capillary column (e.g., DB-WAX or FFAP) suitable for separating alcohols and thiols.

-

Example GC Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.[16]

-

-

MS Analysis: The eluent from the GC is directed into the mass spectrometer (Electron Ionization, 70 eV).

-

Data Analysis:

-

Acquire the mass spectrum of the peak corresponding to 3-mercaptohexanol.

-

Compare the molecular ion peak (M+) of the deuterated sample to that of a non-deuterated standard (m/z 134).

-

The M+ peak of the deuterated sample should be shifted by +n, where n is the number of deuterium atoms incorporated.

-

The relative intensities of the isotopic peaks can be used to calculate the percentage of deuteration.[17][18]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the specific sites of deuteration and to confirm the overall structure of the molecule.

-

Objective: To identify the location of deuterium atoms and verify the compound's structure.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Methodology:

-

¹H NMR:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Analysis: In the ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. For example, if the thiol hydrogen is replaced (S-D), the characteristic broad singlet for the S-H proton will be absent.[19][20]

-

-

²H NMR (Deuterium NMR):

-

Sample Preparation: Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃).

-

Analysis: The ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atom, providing direct evidence of its location.

-

-

¹³C NMR:

-

Analysis: The carbon atom bonded to a deuterium atom will exhibit a C-D coupling, often seen as a multiplet, and the signal may be slightly shifted upfield compared to the C-H signal in the protio compound.

-

-

Gas Chromatography (GC) for Purity Assessment

Gas chromatography with a sulfur-selective detector or a Flame Ionization Detector (FID) is used to determine the purity of the synthesized compound.

-

Objective: To assess the chemical purity of the deuterated 3-mercaptohexanol sample.

-

Instrumentation: GC system with an FID or Sulfur Chemiluminescence Detector (SCD).

-

Methodology:

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent.

-

Analysis: Use the same GC conditions as described for GC-MS. The high reactivity and polarity of thiols can lead to poor peak shapes (tailing); derivatization may be considered for improved chromatography if necessary.[16][21]

-

Data Analysis: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

-

pKa Determination by Titration

The acidity of the thiol group can be determined experimentally. Isothermal Titration Calorimetry (ITC) is a modern and reliable method.

-

Objective: To experimentally measure the acid dissociation constant (pKa) of the thiol group.

-

Methodology (Isothermal Titration Calorimetry - ITC):

-

Principle: ITC measures the heat change resulting from a chemical reaction, in this case, the reaction of the thiolate form of 3-mercaptohexanol with a thiol-specific reagent like iodoacetamide (B48618).[22][23]

-

Setup: A series of experiments are run where a small amount of iodoacetamide is injected into a solution of deuterated 3-mercaptohexanol buffered at various pH values.

-

Measurement: The heat released is proportional to the amount of thiolate present at that specific pH.

-

Analysis: By plotting the reaction heat against pH, a titration curve is generated. Fitting this curve to the Henderson-Hasselbalch equation allows for the precise determination of the pKa value.[23][24]

-

Signaling Pathways and Biological Interactions

3-Mercaptohexanol is primarily known as a flavor and aroma compound and is not typically associated with specific signaling pathways in the context of drug development. Its biological relevance is largely in the field of sensory science, where it interacts with olfactory receptors to elicit its characteristic aroma. Any investigation into its biological effects would likely begin with its interaction with these receptors.

Caption: Simplified logical diagram of the olfactory pathway for a volatile thiol like 3-mercaptohexanol.

References

- 1. 3-Mercaptohexanol | C6H14OS | CID 521348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. symeres.com [symeres.com]

- 5. google.com [google.com]

- 6. Human Metabolome Database: Showing metabocard for 3-Mercapto-1-hexanol (HMDB0040152) [hmdb.ca]

- 7. 3-thiohexanol, 51755-83-0 [thegoodscentscompany.com]

- 8. 51755-83-0 CAS MSDS (3-Mercapto-1-hexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Mercapto-1-hexanol | 51755-83-0 [chemicalbook.com]

- 11. 3-mercaptohexanol | CAS#:51755-83-0 | Chemsrc [chemsrc.com]

- 12. 3-Mercaptohexanol [chembk.com]

- 13. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 15. Thiol - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Mercaptohexan-1-ol-d5 in Modern Flavor Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the deuterated thiol, 3-Mercaptohexan-1-ol-d5 (3MH-d5), in the nuanced field of flavor chemistry. While not a flavor compound itself, 3MH-d5 is an indispensable analytical tool for the precise quantification of its potent, non-deuterated analogue, 3-Mercaptohexan-1-ol (3MH). 3MH is a key "impact" volatile thiol responsible for the desirable tropical fruit, grapefruit, and passionfruit aromas in a variety of products, most notably in wine.[1][2][3][4] This guide will explore the sensory significance of 3MH, the analytical methodologies facilitated by 3MH-d5, detailed experimental protocols, and the biochemical pathways of its formation and perception.

The Sensory Significance of 3-Mercaptohexan-1-ol (3MH)

3-Mercaptohexan-1-ol is a potent volatile sulfur compound that, despite its often minuscule concentrations, profoundly influences the aromatic profile of numerous foods and beverages. Its sensory characteristics are highly dependent on its stereochemistry and concentration.

Key Sensory Attributes:

-

Aroma Profile: Predominantly associated with tropical and citrus fruit notes, including grapefruit, passionfruit, and guava.[1][4]

-

Stereoisomer-Specific Aromas: The two enantiomers of 3MH possess distinct aromatic qualities:

-

Concentration-Dependent Perception: At low concentrations (ng/L), 3MH imparts pleasant fruity notes. However, at higher concentrations, like many sulfur compounds, it can become overpowering and contribute to undesirable "sulfury" off-odors.

Quantitative Sensory Data

The odor threshold of a compound is the lowest concentration that can be detected by the human olfactory system. The extremely low odor thresholds of 3MH and its acetate (B1210297) underscore their importance in flavor profiles.

| Compound | Matrix | Odor Threshold (ng/L) | Aroma Descriptors | References |

| (R)-3-Mercaptohexan-1-ol | 12% Alcohol/Water | 50 | Grapefruit, zesty | [2][3] |

| (S)-3-Mercaptohexan-1-ol | 12% Alcohol/Water | 60 | Passionfruit | [2][3] |

| 3-Mercaptohexyl Acetate (3MHA) | 12% Alcohol/Water | 4.2 | Box tree, grapefruit, passionfruit | [4] |

| 3-Mercaptohexan-1-ol (general) | Beer | 55 | Fruity | [5][6] |

| 3-Mercaptohexyl Acetate (3MHA) | Beer | 5.0 | Fruity | [5] |

The Analytical Imperative: Role of this compound

The accurate quantification of 3MH in complex matrices like wine and beer is challenging due to its low concentrations and high reactivity. This is where this compound becomes essential.

Stable Isotope Dilution Analysis (SIDA):

3MH-d5 is employed as an internal standard in a powerful analytical technique known as Stable Isotope Dilution Analysis (SIDA).[7][8][9][10][11][12] The principle of SIDA is based on the addition of a known quantity of an isotopically labeled version of the analyte (in this case, 3MH-d5) to the sample at the earliest stage of analysis.

Advantages of using 3MH-d5 in SIDA:

-

High Accuracy and Precision: Because the deuterated standard is chemically identical to the native analyte, it behaves in the same manner during sample preparation, extraction, derivatization, and chromatographic analysis. This co-elution allows for the correction of any analyte loss at any step of the procedure, leading to highly accurate and precise quantification.[11]

-

Matrix Effect Compensation: Complex matrices in food and beverages can interfere with the analytical signal. Since 3MH-d5 is equally affected by these matrix effects as the native 3MH, their ratio remains constant, thus mitigating the impact of such interferences.

-

Enhanced Sensitivity: SIDA, particularly when coupled with mass spectrometry, allows for the detection and quantification of 3MH at the very low ng/L levels at which it occurs and has a sensory impact.[10]

Workflow for Quantification of 3MH using 3MH-d5 in SIDA.

Experimental Protocols

The following sections provide a detailed methodology for the quantification of 3MH in wine using SIDA with 3MH-d5, followed by GC-MS analysis.

Materials and Reagents

-

Internal Standard: this compound (3MH-d5) solution in ethanol.

-

Derivatizing Agent: Pentafluorobenzyl bromide (PFBBr).

-

Phase-Transfer Catalyst: Tetrabutylammonium hydrogen sulfate.

-

Solvents: Dichloromethane (B109758), Methanol (B129727) (HPLC grade).

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

-

Other Reagents: Sodium chloride, Sodium hydroxide (B78521), Hydrochloric acid.

Sample Preparation and Extraction

-

Spiking: To a 10 mL aliquot of wine in a glass vial, add a known amount of the 3MH-d5 internal standard solution to achieve a final concentration within the expected range of the native 3MH.

-

pH Adjustment: Adjust the pH of the spiked wine sample to approximately 7.0 using sodium hydroxide or hydrochloric acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.

-

Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge at a slow flow rate.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the trapped analytes (3MH and 3MH-d5) with 5 mL of dichloromethane into a clean collection vial.

Derivatization for GC-MS Analysis

-

Reaction Setup: To the eluate from the SPE step, add the phase-transfer catalyst and a solution of PFBBr in dichloromethane.

-

Reaction Conditions: Seal the vial and heat the mixture at 70-90°C for 60 minutes with vigorous shaking to facilitate the derivatization of the thiol group into a less polar and more stable pentafluorobenzyl thioether.

-

Phase Separation: After cooling, add deionized water and shake. Allow the layers to separate and collect the organic (lower) layer containing the derivatized analytes.

-

Concentration: Concentrate the organic layer to a final volume of approximately 100 µL under a gentle stream of nitrogen.

GC-MS Instrumental Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for flavor analysis (e.g., DB-FFAP or equivalent).

-

Injection: Inject 1-2 µL of the concentrated extract in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 3°C/minute.

-

Ramp 2: Increase to 240°C at 10°C/minute, hold for 5 minutes.

-

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Monitor ions for 3MH derivative: m/z specific to the fragmentation pattern of the PFB-3MH derivative.

-

Monitor ions for 3MH-d5 derivative: m/z corresponding to the deuterated PFB-3MH-d5 derivative.

-

Biogenesis and Perception of 3-Mercaptohexan-1-ol

Biogenesis in Grapes and Wine

3MH is not present in significant amounts in intact grapes but is formed during the winemaking process, primarily through yeast metabolism of non-volatile precursors present in the grape must.[13]

Simplified biogenesis pathway of 3MH in wine.

The primary precursors are S-conjugates of cysteine and glutathione.[3][8][14] During fermentation, yeast enzymes, particularly β-lyases, cleave these non-volatile precursors to release the volatile and aromatic 3MH.[13] Additionally, (E)-2-hexenal, a C6 compound derived from lipid oxidation in grapes, can react with hydrogen sulfide produced by yeast to form 3MH.[15][16] The released 3MH can be further esterified by yeast to form 3-mercaptohexyl acetate (3MHA), another potent aroma compound.

Olfactory Signaling Pathway

The perception of volatile thiols like 3MH begins with their interaction with olfactory receptors (ORs) in the nasal epithelium. This initiates a complex signaling cascade that results in the perception of smell.

General olfactory signal transduction pathway.

The binding of an odorant like 3MH to its specific G-protein coupled receptor (GPCR) triggers the activation of the G-protein, G-olf.[14] This, in turn, activates adenylate cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[14] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This depolarizes the olfactory receptor neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed as a specific smell.[14] Recent research also suggests a potential role for metal ions, such as copper, in mediating the interaction between thiols and olfactory receptors.

Conclusion

This compound is a cornerstone of modern flavor analysis. Its use as an internal standard in Stable Isotope Dilution Analysis provides the accuracy and precision necessary for researchers and quality control professionals to quantify its non-deuterated, flavor-active counterpart, 3-Mercaptohexan-1-ol. Understanding the concentration of 3MH is critical for controlling and optimizing the desirable tropical and citrus fruit aromas in a wide range of food and beverage products. The methodologies and pathways described in this guide provide a comprehensive overview for professionals in flavor chemistry and related fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Sensory Study of Selected Volatile Sulfur Compounds in White Wine | Semantic Scholar [semanticscholar.org]

- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. How to optimise food and beverage analysis [foodprocessing.com.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Olfactory Characteristics of 3-Mercaptohexan-1-ol and its Isotopologues: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptohexan-1-ol (3MH) is a potent, sulfur-containing aroma compound of significant interest in the flavor and fragrance industry, as well as in oenology, where it contributes characteristic tropical fruit notes to wines. This technical guide provides an in-depth review of the olfactory properties of 3MH, including its sensory descriptors and detection thresholds. A pivotal focus is placed on the theoretical and experimental understanding of its isotopologues, a subject central to the ongoing debate between shape-based and vibration-based theories of olfaction. This document details the standardized experimental protocols for sensory analysis and elucidates the established biochemical signaling cascade responsible for olfactory perception.

Olfactory Profile of 3-Mercaptohexan-1-ol (3MH)

3-Mercaptohexan-1-ol is a chiral molecule, and its two enantiomers, (R)-3MH and (S)-3MH, exhibit distinct olfactory characteristics. The perceived aroma is often described as a complex mixture of fruity and sulfurous notes. At very low concentrations, these notes are reminiscent of tropical fruits such as grapefruit, passion fruit, and guava.[1][2] The sensory profile is highly dependent on the stereoisomeric distribution and the concentration of the compound in a given matrix.[3]

Quantitative Olfactory Data

The olfactory detection threshold of a compound is the minimum concentration at which it can be perceived by the human olfactory system. These thresholds are exceptionally low for 3MH and its enantiomers, underscoring their potency as aroma-active compounds. The table below summarizes the reported sensory descriptors and detection thresholds in various media.

| Compound | Sensory Descriptors | Detection Threshold (in Air) | Detection Threshold (in 12% EtOH/Water) |

| (R)-3-Mercaptohexan-1-ol | Fruity, zesty, grapefruit, weaker sulfurous, herbaceous[3] | 0.08 ng/L[3] | 50 ng/L (0.05 ppb)[3] |

| (S)-3-Mercaptohexan-1-ol | Passion fruit, exotic, tropical fruit notes[3] | 0.07 ng/L[3] | 60 ng/L (0.06 ppb)[1][3] |

| Racemic 3-Mercaptohexan-1-ol | Sulfurous, fruity, tropical, grapefruit, meaty, savory[2][4] | Not specified | 60 ng/L[1] |

Olfactory Characteristics of 3MH Isotopologues

Isotopologues are molecules that differ only in their isotopic composition. For example, hydrogen atoms (¹H) in 3MH can be replaced with deuterium (B1214612) (²H or D), or carbon-12 atoms (¹²C) can be replaced with carbon-13 (¹³C). The study of the olfactory perception of isotopologues is a critical area of research for probing the fundamental mechanisms of smell.

As of this review, no published studies have specifically reported the synthesis and sensory evaluation of 3-Mercaptohexan-1-ol isotopologues. While deuterated precursors of 3MH have been synthesized for use as internal standards in analytical chemistry, their olfactory properties were not characterized.

Theoretical Framework: Shape vs. Vibrational Theory of Olfaction

The lack of direct data on 3MH isotopologues places the discussion in a broader theoretical context, primarily revolving around the two competing theories of olfaction.

-

Shape Theory: This widely accepted model posits that the shape, size, and functional groups of an odorant molecule determine its fit into a specific G-protein coupled olfactory receptor (OR), much like a key fits into a lock. According to this theory, isotopologues, which have a virtually identical shape and electronic structure to their parent molecule, should smell the same.

-

Vibrational Theory: First proposed by Malcolm Dyson and later revived by Luca Turin, this theory suggests that olfactory receptors detect the characteristic molecular vibrations of an odorant.[3] An odorant molecule binds to a receptor, and an electron transfer process is proposed to occur, which is sensitive to the vibrational frequencies of the bound odorant. Since isotopic substitution significantly alters molecular vibrational frequencies (e.g., a C-D bond vibrates at a lower frequency than a C-H bond), this theory predicts that isotopologues should smell different from their non-substituted counterparts.

Experimental Evidence from Other Odorants

The scientific community remains divided, with experimental evidence supporting both sides of the debate:

-

Evidence for Differentiation: Studies using insects (Drosophila) have shown that they can behaviorally discriminate between deuterated and non-deuterated odorants.

-

Evidence Against Differentiation: In vitro experiments on human and mouse olfactory receptors have failed to show a differential response to isotopologues of various odorants, including musks and another thiol compound, (methylthio)methanethiol.[2] Researchers in these studies suggest that any perceived differences in whole-organism studies could be due to impurities or subtle physicochemical differences (e.g., binding constants, volatility) rather than a vibrational mechanism.

Until direct sensory analysis of purified 3MH isotopologues is performed, their olfactory characteristics remain a compelling open question.

Experimental Protocols

The determination of olfactory characteristics relies on standardized and highly controlled sensory analysis methodologies.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify which specific compounds in a complex mixture are responsible for an aroma. The method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

-

Sample Injection & Separation: A volatile extract of the sample is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and affinity for the chromatographic column.

-

Effluent Splitting: At the end of the column, the flow of gas (effluent) is split. One portion is directed to a conventional chemical detector, such as a Mass Spectrometer (MS) for identification, while the other portion is directed to a heated sniffing port.

-

Olfactory Detection: A trained sensory analyst (assessor) sniffs the effluent from the sniffing port and records the time, duration, intensity, and sensory descriptor (e.g., "grapefruit," "sulfurous") for each detected odor.

-

Data Correlation: The timing of the perceived odors is correlated with the peaks recorded by the chemical detector to identify the odor-active compounds.

Odor Threshold Determination

The odor detection threshold is determined using a panel of trained assessors according to standardized methods, such as ASTM E679.[5][6][7] The forced-choice ascending concentration series method is commonly employed.

Methodology:

-

Sample Preparation: A geometric series of dilutions of the odorant in a suitable medium (e.g., water, air, ethanol (B145695) solution) is prepared. The concentration typically increases by a factor of two or three at each step.

-

Forced-Choice Presentation: Assessors are presented with sets of three samples (a "triangle test"), where two are blanks (medium only) and one contains the diluted odorant. The presentation starts with the lowest concentration.

-

Ascending Concentration: The assessor's task is to identify the "odd" sample. This process is repeated with progressively higher concentrations.

-

Threshold Calculation: An individual's threshold is typically defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.

Signaling Pathway for Olfactory Perception

The perception of an odorant like 3MH begins with a complex signal transduction cascade within olfactory sensory neurons located in the nasal epithelium. This process converts the chemical signal of the odorant binding to a receptor into an electrical signal that is sent to the brain.

The pathway is a classic G-protein coupled receptor (GPCR) cascade:

-

Binding: An odorant molecule (ligand) binds to a specific Olfactory Receptor (OR) protein embedded in the cilia membrane of an olfactory sensory neuron.[3][8]

-

G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein known as G-olf (Gαolf).[1][3]

-

Second Messenger Production: The activated G-olf stimulates the enzyme Adenylyl Cyclase III (ACIII), which converts ATP into the second messenger, cyclic AMP (cAMP).[1][3][8]

-

Ion Channel Opening: cAMP molecules bind to and open Cyclic Nucleotide-Gated (CNG) ion channels.[8][9][10]

-

Depolarization: The opening of CNG channels allows an influx of positively charged ions (Na⁺ and Ca²⁺) into the neuron, causing the cell membrane to depolarize.[3]

-

Signal Amplification: The influx of Ca²⁺ also activates a secondary, Ca²⁺-activated Chloride (Cl⁻) channel. The resulting efflux of Cl⁻ ions further depolarizes the membrane, amplifying the initial signal.[3][9]

-

Action Potential: If the depolarization reaches a sufficient threshold, it triggers an action potential (an electrical nerve impulse) that travels along the neuron's axon to the olfactory bulb in the brain for processing.

References

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. store.astm.org [store.astm.org]

- 8. Signal Transduction in Vertebrate Olfactory Cilia - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Sense of smell - Wikipedia [en.wikipedia.org]

- 10. Mechanisms of Regulation of Olfactory Transduction and Adaptation in the Olfactory Cilium - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 3-Mercaptohexanol Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptohexan-1-ol (3-MH) is a potent, sulfur-containing aromatic compound that contributes significantly to the desirable "tropical fruit" and "citrus" notes in many wines, particularly Sauvignon Blanc, and in certain beers. In its free, volatile form, 3-MH is not typically found in significant quantities in the raw agricultural materials. Instead, it exists as non-volatile, odorless precursors, primarily S-cysteine and S-glutathione conjugates, which are naturally present in grape berries and hops. The release of the aromatic 3-MH from these precursors is a key biochemical transformation that occurs predominantly during alcoholic fermentation, driven by the enzymatic activity of yeast. This technical guide provides an in-depth overview of the natural occurrence of 3-MH precursors, their quantitative distribution, the experimental protocols for their analysis, and the biochemical pathways governing their formation and conversion.

Quantitative Data on 3-MH Precursors

The concentration of 3-MH precursors can vary significantly depending on the grape variety, hop cultivar, viticultural practices, and post-harvest handling. The following tables summarize the quantitative data reported in the literature for the principal 3-MH precursors in Sauvignon Blanc grape juice and various hop varieties.

Table 1: Concentration of 3-MH Precursors in Sauvignon Blanc Grape Juice (µg/L)

| Precursor | Concentration Range (µg/L) | Reference |

| S-3-(hexan-1-ol)-L-cysteine (Cys-3-MH) | 21 - 55 | --INVALID-LINK--[1] |

| 8 - 40 | --INVALID-LINK--[1] | |

| 1 - 126 | --INVALID-LINK--[2] | |

| S-3-(hexan-1-ol)-L-glutathione (Glut-3-MH) | 245 - 696 | --INVALID-LINK--[1] |

| 1 - 8 | --INVALID-LINK--[1] | |

| 34 - 629 | --INVALID-LINK--[2] | |

| S-3-(hexan-1-ol)-L-cysteinylglycine (Cys-gly-3MH) | Below detection limit (0.5) - 9 | --INVALID-LINK--[2] |

Table 2: Relative Abundance of 3-MH Precursors in Various Hop Varieties

| Hop Variety | Relative Precursor Abundance (Graphical Interpretation) |

| Cascade | High |

| Citra® | High |

| Mosaic© | High |

| Sabro™ | Moderate |

| Simcoe® | Moderate |

| Herkules | Low |

| Tradition | Low |

| Perle | Low |

| Saaz | Low |

Note: Data for hop varieties is based on graphical representations and indicates relative abundance rather than precise concentrations. The primary precursor measured in these studies is often the total potential to release 3-MH after enzymatic hydrolysis.

Experimental Protocols

The accurate quantification of 3-MH precursors is crucial for understanding and predicting the aromatic potential of grapes and hops. The gold standard method for this analysis is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), utilizing stable isotope dilution analysis (SIDA) for enhanced accuracy and precision.

Protocol 1: Quantification of 3-MH Precursors in Grape Juice by HPLC-MS/MS

This protocol is a composite of methodologies described in the literature, primarily based on the work of Capone et al. (2010).

1. Sample Preparation and Solid-Phase Extraction (SPE)

-

Internal Standard Spiking: To 10 mL of grape juice, add a solution of deuterated internal standards (e.g., d₈-(R/S)-Cys-3-MH and d₉-(R/S)-Glut-3-MH) to a final concentration of 100 µg/L each.

-

SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol (B129727) followed by 5 mL of water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the spiked grape juice onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

-

Washing: Wash the cartridge with 10 mL of water to remove sugars and other polar interferences.

-

Elution: Elute the retained 3-MH precursors with 5 mL of methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 500 µL of the initial mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatograph equipped with a reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for each native and deuterated 3-MH precursor. The exact m/z values will depend on the specific instrument and ionization conditions.

Protocol 2: Enzymatic Release of 3-MH for Quantification

This method provides an estimation of the total 3-MH potential from all its precursors.

1. Enzymatic Hydrolysis

-

Sample Preparation: Prepare an extract of the grape juice or hop material.

-

Enzyme Addition: Add a solution of a β-lyase enzyme (e.g., from E. coli or a commercially available preparation) to the extract.

-

Incubation: Incubate the mixture at an optimal temperature (e.g., 37°C) and pH for a defined period (e.g., 2-4 hours) to allow for the enzymatic cleavage of the C-S bond in the precursors, releasing free 3-MH.

-

Reaction Termination: Stop the enzymatic reaction, for example, by adding a strong acid or by heat inactivation.

2. Quantification of Released 3-MH

-

The released 3-MH can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate extraction and derivatization, or by HPLC-MS/MS as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The formation of 3-MH precursors in plants and their subsequent conversion to the free thiol during fermentation involves a series of biochemical reactions. The following diagrams, generated using the DOT language, illustrate these key pathways and a typical experimental workflow for precursor analysis.

Biochemical Pathway of 3-MH Precursor Formation and Release

Caption: Biosynthesis of 3-MH precursors in plants and their enzymatic release during fermentation.

Experimental Workflow for 3-MH Precursor Analysis

Caption: A typical workflow for the quantification of 3-MH precursors in grape juice.

Conclusion

The natural occurrence of 3-mercaptohexanol precursors in grapes and hops is a critical determinant of the aromatic profile of the final fermented beverage. The primary precursors, S-glutathione and S-cysteine conjugates of 3-MH, are formed in the plant material and are subsequently converted to the volatile thiol by yeast enzymes during fermentation. The quantification of these precursors using robust analytical methods like HPLC-MS/MS provides valuable insights for viticulturists, brewers, and researchers aiming to modulate and enhance the desirable tropical and citrus aromas in their products. Further research into the genetic and environmental factors influencing precursor biosynthesis will continue to advance our ability to control and optimize the expression of these important flavor compounds.

References

Biosynthesis of 3-mercaptohexanol in grapes and wine

An In-depth Technical Guide on the Biosynthesis of 3-Mercaptohexanol in Grapes and Wine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptohexanol (3-MH) is a potent, sulfur-containing aroma compound that significantly contributes to the desirable "tropical fruit," "grapefruit," and "passion fruit" notes in many wines, particularly Sauvignon Blanc.[1][2][3] This volatile thiol is not typically found in its free, aromatic form in grape juice but is instead generated during alcoholic fermentation from non-volatile precursors present in the grapes.[4][5] The biosynthesis of these precursors in the grapevine and their subsequent release and transformation by yeast are complex processes influenced by viticultural practices, grape processing, and fermentation conditions. This technical guide provides a comprehensive overview of the core biosynthetic pathways, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the involved mechanisms.

Biosynthetic Pathways of 3-MH Precursors in Grapes

The primary precursors of 3-MH found in grapes are non-volatile cysteine and glutathione (B108866) S-conjugates.[1][4][6][7] The formation of these conjugates is believed to be a detoxification pathway within the grapevine for certain C6 compounds, which are produced from the breakdown of fatty acids.[5][8]

Formation of Glutathione-S-Conjugates (G-3MH)

The initial step in the formation of 3-MH precursors involves the enzymatic oxidation of unsaturated fatty acids, such as linoleic and linolenic acids, by lipoxygenase (LOX). This leads to the formation of hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes, most notably (E)-2-hexenal.[8]

(E)-2-hexenal is a reactive compound that can be conjugated to glutathione (GSH), a key antioxidant in plants, in a reaction catalyzed by glutathione S-transferase (GST) enzymes.[8] This results in the formation of S-3-(hexan-1-ol)-glutathione (G-3MH).[1][9] The identification of S-3-(hexan-1-ol)-glutathione in Sauvignon Blanc must was a critical step in elucidating this pathway.[9] Further enzymatic reduction of the aldehyde group can also occur, leading to the corresponding alcohol conjugate.[10]

Formation of Cysteine-S-Conjugates (Cys-3MH) and Other Intermediates

The glutathione conjugate, G-3MH, is considered the primary precursor, which can then be catabolized to the cysteine conjugate.[9] This process involves the sequential removal of amino acids from the glutathione moiety. The enzyme γ-glutamyltranspeptidase (GGT) cleaves the γ-glutamyl residue, forming cysteinylglycine-3-MH (CysGly-3MH).[11] Subsequently, a dipeptidase can cleave the glycine (B1666218) residue to yield S-3-(hexan-1-ol)-L-cysteine (Cys-3MH).[11] Both CysGly-3MH and Cys-3MH have been identified in grape juice.[12][13]

dot

Caption: Biosynthesis of 3-MH precursors in grapes.

Release of 3-MH During Fermentation

The conversion of non-volatile precursors into the aromatic 3-MH is primarily carried out by yeast, most notably Saccharomyces cerevisiae, during alcoholic fermentation.[4][14]

Yeast Uptake of Precursors

The glutathionylated and cysteinylated precursors are transported into the yeast cell. The glutathione transporter Opt1p has been shown to be important for the uptake of G-3MH.[1][6]

Enzymatic Cleavage

Inside the yeast cell, the C-S bond of the cysteine conjugate is cleaved by enzymes with carbon-sulfur β-lyase activity.[2][14] This cleavage releases the free thiol, 3-MH, along with pyruvate (B1213749) and ammonia. The S. cerevisiae gene STR3, which encodes a cystathionine (B15957) β-lyase, has been shown to be involved in this process.[2] Overexpression of STR3 can lead to increased release of 3-MH.[2] Other enzymes, such as those encoded by the IRC7 gene, also play a role in the cleavage of both cysteinylated and glutathionylated precursors.[7]

dot

Caption: Release of 3-MH by yeast during fermentation.

Alternative Formation Pathway from (E)-2-Hexenal

Research has also identified an alternative pathway for 3-MH formation that does not solely rely on the pre-existing S-conjugates in the grape must. (E)-2-hexenal, present in grape juice, can react with hydrogen sulfide (B99878) (H₂S), a byproduct of yeast metabolism, to form 3-MH.[7][15] (E)-2-hexen-1-ol has also been identified as a potential precursor in this pathway.[15] While this pathway can contribute to the overall 3-MH concentration, its relative importance compared to the S-conjugate pathway can vary.[7][16]

Quantitative Data

The concentrations of 3-MH precursors in grape juice and the final 3-MH levels in wine are highly variable. This variation is attributed to grape variety, viticultural practices, and winemaking techniques.

Table 1: Concentration of 3-MH Precursors in Sauvignon Blanc Grape Juices

| Precursor | Concentration Range (µg/L) | Reference |

| GSH-3MH | 34 - 629 | [16] |

| Cys-3MH | 1 - 126 | [16] |

| Cys-gly-3MH | Variable, often lower than other precursors | [12][13] |

Note: GSH-3MH is generally more abundant than Cys-3MH in grape juices.[16][17]

Table 2: Conversion Yields of Precursors to 3-MH

| Precursor | Molar Conversion Yield (%) | Reference |

| Cys-3MH | < 1% (in wine, accounts for 3-7% of total 3-MH) | [6][18] |

| G-3MH | ~3% (in model ferments) | [19] |

| (E)-2-hexenal | Minor contribution (<1% to ~10%) | [1][16] |

It is important to note that several studies have found no clear correlation between the initial concentrations of known precursors in the juice and the final concentration of 3-MH in the wine.[13][16] This suggests the existence of other contributing pathways or limiting factors in the conversion process.

Experimental Protocols

Accurate quantification of 3-MH and its precursors is crucial for research in this field. The most common methods involve stable isotope dilution analysis (SIDA) coupled with mass spectrometry.

Protocol for Quantification of 3-MH Precursors (Cys-3MH and G-3MH) by HPLC-MS/MS

This protocol is based on methodologies described in the literature.[17][20][21]

1. Sample Preparation and Solid-Phase Extraction (SPE):

-

Take a known volume of grape juice or wine (e.g., 10 mL).

-

Add a solution of deuterated internal standards (e.g., d₈-(R/S)-Cys-3-MH and d₉-(R/S)-Glut-3-MH) at a known concentration.[17]

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove interfering compounds.

-

Dry the cartridge under a stream of air or nitrogen.

-

Elute the precursors with methanol.

-

Concentrate the eluate under a gentle stream of nitrogen.

2. HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system with a reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with formic acid (A) and acetonitrile (B52724) with formic acid (B).

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native and deuterated analytes.

3. Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each precursor in the sample based on the ratio of the peak area of the native analyte to its corresponding deuterated internal standard.

dot

Caption: Workflow for 3-MH precursor analysis.

Protocol for Quantification of 3-MH by GC-MS

This protocol is based on methodologies involving derivatization followed by gas chromatography-mass spectrometry.[22][23]

1. Extraction and Derivatization:

-

Extract 3-MH from the wine sample using a suitable method, such as solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME).[23]

-

For liquid-liquid extraction, derivatize the thiol group to a more stable and volatile form using a reagent like pentafluorobenzyl bromide (PFBBr).[22]

2. GC-MS Analysis:

-

GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

Injection: Use a splitless or on-column injection.

-

Oven Program: A temperature gradient to separate the analytes.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Detection: Use selected ion monitoring (SIM) to detect the characteristic ions of the derivatized 3-MH and its internal standard.

3. Quantification:

-

Use a deuterated analog of 3-MH as an internal standard.

-

Quantify based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Factors Influencing 3-MH Precursor Biosynthesis and Release

-

Viticultural Practices: Environmental stress, such as water deficit and UV-C irradiation, can enhance the biosynthesis of 3-MH precursors in grapevines.[24] Harvest timing is also critical, with some studies showing higher precursor concentrations in grapes harvested in the early morning.[24]

-

Grape Processing: Mechanical harvesting and transportation can lead to an increase in precursor concentrations, likely due to increased enzymatic activity from grape damage.[10]

-

Yeast Strain: Different strains of S. cerevisiae exhibit varying abilities to release 3-MH from its precursors, due to differences in enzyme activity and precursor uptake efficiency.[4][25]

-

Fermentation Conditions: Factors such as temperature, nitrogen availability, and the presence of oxygen can influence yeast metabolism and, consequently, the release of 3-MH.

Conclusion

The biosynthesis of 3-mercaptohexanol is a multi-faceted process that begins with the formation of non-volatile S-conjugate precursors in the grape and culminates in their enzymatic release as a potent aroma compound by yeast during fermentation. While the primary pathways involving glutathione and cysteine conjugates are well-established, the quantitative relationship between precursor levels and final wine aroma is not always direct, indicating the influence of alternative formation pathways and various limiting factors. A thorough understanding of these complex interactions, facilitated by robust analytical methods, is essential for researchers and winemakers seeking to modulate the aromatic profile of wines and for scientists in related fields studying sulfur-containing compounds and their biosynthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Engineering Saccharomyces cerevisiae To Release 3-Mercaptohexan-1-ol during Fermentation through Overexpression of an S. cerevisiae Gene, STR3, for Improvement of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ives-openscience.eu [ives-openscience.eu]

- 4. Varietal Thiols in Wine: Interventions in the vineyard and winery | Winemakers Research Exchange [winemakersresearchexchange.com]

- 5. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 6. New insights on 3-mercaptohexanol (3MH) biogenesis in Sauvignon Blanc wines: Cys-3MH and (E)-hexen-2-al are not the major precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfur aroma precursor present in S-glutathione conjugate form: identification of S-3-(hexan-1-ol)-glutathione in must from Vitis vinifera L. cv. Sauvignon blanc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of transporting and processing Sauvignon blanc grapes on 3-mercaptohexan-1-ol precursor concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Concentrations of the Volatile Thiol 3-Mercaptohexanol in Sauvignon blanc Wines: No Correlation with Juice Precursors | American Journal of Enology and Viticulture [ajevonline.org]

- 13. Concentrations of the Volatile Thiol 3-Mercaptohexanol in Sauvignon blanc Wines: No Correlation with Juice Precursors | American Journal of Enology and Viticulture [ajevonline.org]

- 14. Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New precursor of 3-mercaptohexan-1-ol in grape juice: thiol-forming potential and kinetics during early stages of must fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol. | Semantic Scholar [semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Engineering volatile thiol release in Saccharomyces cerevisiae for improved wine aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Aroma: A Technical Guide to the Metabolic Pathways of 3-Mercaptohexanol Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptohexanol (3-MH), a potent sulfur-containing aroma compound, is a crucial contributor to the desirable "tropical fruit" and "citrus" notes in a variety of products, most notably Sauvignon Blanc wines.[1][2][3] Its formation is a complex biochemical process, primarily occurring during fermentation, where non-volatile precursors present in the raw materials are converted into the volatile, aromatic 3-MH by yeast metabolism.[4][5] This technical guide provides an in-depth exploration of the metabolic pathways leading to 3-MH formation, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core processes to support research and development in related fields.

Core Metabolic Pathways

The biosynthesis of 3-MH predominantly follows two major pathways originating from odorless precursors found in grape must and other natural sources. These precursors are primarily S-cysteine or S-glutathione conjugates.[5][6][7][8]

The Cysteine-S-Conjugate Cleavage Pathway

The most well-established pathway involves the enzymatic cleavage of S-3-(hexan-1-ol)-L-cysteine (Cys-3MH), a direct precursor to 3-MH.[4][7] This reaction is catalyzed by yeast enzymes with carbon-sulfur β-lyase activity.[9][10]

-

Precursor: S-3-(hexan-1-ol)-L-cysteine (Cys-3MH)

-

Enzyme: Cysteine-S-conjugate β-lyase (encoded by genes such as IRC7 and STR3 in Saccharomyces cerevisiae)[1][10][11][12][13]

-

Products: 3-mercaptohexanol (3-MH), pyruvate, and ammonia.[14]

While Cys-3MH is a direct precursor, studies have shown that its molar conversion yield into 3-MH during alcoholic fermentation is relatively low, often below 1%, accounting for only a small percentage (3-7%) of the total 3-MH produced in wine.[6][7][8] This suggests the existence of other, more significant precursors.

The Glutathione-S-Conjugate Degradation Pathway

A more abundant precursor found in grape juice is S-3-(hexan-1-ol)-glutathione (G-3MH).[6][7][8][15] This pathway involves a two-step enzymatic process:

-

Proteolytic Degradation: G-3MH is first broken down by peptidases to release the cysteinylated precursor, Cys-3MH.[6][7][8]

-

β-Lyase Cleavage: The newly formed Cys-3MH is then cleaved by a β-lyase, as described in the previous pathway, to release 3-MH.[9][16]